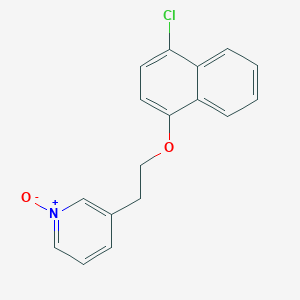

DL-175

Description

Properties

Molecular Formula |

C17H14ClNO2 |

|---|---|

Molecular Weight |

299.7 g/mol |

IUPAC Name |

3-[2-(4-chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C17H14ClNO2/c18-16-7-8-17(15-6-2-1-5-14(15)16)21-11-9-13-4-3-10-19(20)12-13/h1-8,10,12H,9,11H2 |

InChI Key |

FXOVKEUUTXBOJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCC3=C[N+](=CC=C3)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of DL-175: A Biased Agonist of GPR84

For Immediate Release

An in-depth analysis of DL-175, a potent and selective biased agonist of the G-protein coupled receptor 84 (GPR84), reveals a unique chemical structure and functional profile with significant implications for immunology and drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound, with the chemical name 3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide, is a synthetic organic compound.[1] Its molecular formula is C17H14ClNO2, and it has a molecular weight of 299.75 g/mol .[1][2] The structure is characterized by a pyridine N-oxide moiety linked via an ethyl ether to a 4-chloronaphthalene core. This unique arrangement is responsible for its specific interaction with the GPR84 receptor.

| Property | Value | Reference |

| Chemical Name | 3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide | [1] |

| Molecular Formula | C17H14ClNO2 | [2] |

| Molecular Weight | 299.75 g/mol | [1][2] |

| CAS Number | 2487253-25-6 | [1][2] |

| SMILES | ClC1=C(C=CC=C2)C2=C(OCCC3=C--INVALID-LINK--=CC=C3)C=C1 | [1] |

Biological Activity and Biased Agonism

This compound is a potent and selective agonist for GPR84, a receptor primarily expressed on immune cells and implicated in inflammatory diseases.[2][3] It exhibits an EC50 of 33 nM for GPR84.[1][2] A key feature of this compound is its nature as a biased agonist. It preferentially activates the G-protein signaling pathway, specifically through the Gi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] In contrast, it shows minimal recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[4] This biased signaling results in distinct functional outcomes in immune cells. For instance, this compound has been shown to enhance phagocytosis in macrophages to a similar extent as other GPR84 agonists but has a markedly different and lesser effect on inducing chemotaxis in human myeloid cells.[3][5]

GPR84 Signaling Pathway Modulated by this compound

The binding of this compound to GPR84 initiates a signaling cascade characteristic of Gi-coupled receptors. This pathway is pivotal in modulating the inflammatory and phagocytic functions of immune cells.

Caption: GPR84 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound (3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide)

A detailed, step-by-step synthesis protocol for this compound can be found in the supplementary information of the primary research article by Lucy et al. (2019) in ACS Chemical Biology.[2] The general synthetic route involves the etherification of 4-chloro-1-naphthol with a suitable 2-bromoethylpyridine derivative, followed by N-oxidation of the pyridine ring.

cAMP Measurement Assay

To determine the effect of this compound on intracellular cAMP levels, a competitive immunoassay is typically employed. CHO-K1 cells stably expressing human GPR84 are plated and incubated. The cells are then treated with forskolin (an adenylyl cyclase activator) and varying concentrations of this compound. The resulting intracellular cAMP levels are measured using a commercially available kit, such as the DiscoverX HitHunter® cAMP Assay, following the manufacturer's protocol. The inhibition of forskolin-stimulated cAMP production is indicative of Gi-pathway activation.

Phagocytosis Assay

The enhancement of phagocytosis by this compound is assessed using macrophage-like cells (e.g., differentiated U937 cells). The cells are pre-treated with this compound or a vehicle control. Subsequently, fluorescently labeled bioparticles (e.g., pHrodo E. coli bioparticles) are added. The uptake of these particles by the cells is quantified over time using live-cell imaging platforms like the IncuCyte ZOOM system. An increase in fluorescence within the cells corresponds to enhanced phagocytosis.

Chemotaxis Assay

The migratory response of immune cells to this compound is evaluated using a transwell migration assay. Cells such as primary human monocytes are placed in the upper chamber of a transwell plate with a porous membrane. The lower chamber contains varying concentrations of this compound. After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or fluorescence-based methods. This provides a measure of the chemotactic potential of the compound.

References

- 1. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Steric control of signaling bias in the immunometabolic receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the In Vitro Mechanism of Action of DL-175: A G-Protein Biased Agonist of GPR84

A Technical Guide for Researchers and Drug Development Professionals

Introduction: DL-175 has emerged as a significant chemical probe for dissecting the nuanced signaling of the orphan G-protein-coupled receptor 84 (GPR84), a receptor implicated in a range of inflammatory diseases. This technical guide provides an in-depth analysis of the in vitro mechanism of action of this compound, highlighting its distinct signaling properties and functional consequences. By presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's unique pharmacological profile.

Core Mechanism: A Profile of Biased Agonism

This compound is a potent and selective agonist of GPR84. Its primary mechanism of action is characterized by biased agonism, preferentially activating the G-protein signaling pathway while avoiding the recruitment of β-arrestin.[1][2][3] This selective engagement of intracellular signaling cascades distinguishes this compound from other GPR84 agonists, such as 6-OAU, which exhibit a more balanced activation of both G-protein and β-arrestin pathways.[3] This biased signaling profile makes this compound an invaluable tool for investigating the specific physiological roles of GPR84-mediated G-protein activation.

Quantitative Analysis of In Vitro Activity

The biased agonism of this compound is quantitatively demonstrated through various in vitro assays. The following tables summarize the key potency and efficacy data from studies in recombinant cell lines.

Table 1: Potency of this compound in GPR84-CHO Cells

| Assay Type | Parameter | Value | Reference |

| G-protein Activation (cAMP Inhibition) | EC50 | 33 nM | [1] |

| β-arrestin Recruitment | EC50 | > 60 μM | [1] |

Table 2: Comparison of this compound with a Balanced GPR84 Agonist

| Compound | G-protein Activation (cAMP Inhibition) EC50 | β-arrestin Recruitment EC50 | Signaling Bias | Reference |

| This compound | 33 nM | > 60 μM | G-protein | [1] |

| 6-OAU | 19 nM | 11 μM | Balanced | [1] |

Signaling Pathway of this compound

This compound's interaction with GPR84 initiates a specific intracellular signaling cascade. Upon binding to the receptor, this compound preferentially activates the Gi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Notably, this compound does not promote the phosphorylation of key threonine residues in the third intracellular loop of GPR84, a critical step for the recruitment of β-arrestin.[4] This lack of β-arrestin engagement prevents receptor desensitization and internalization that is typically observed with balanced agonists.

Functional Consequences of Biased Agonism

The G-protein-biased signaling of this compound translates into distinct functional outcomes in immune cells. In vitro studies have demonstrated that this compound can enhance macrophage phagocytosis to a similar extent as balanced agonists.[2][3] However, unlike balanced agonists, this compound does not induce significant chemotaxis of macrophages.[3] This selective activation of immune cell functions underscores the therapeutic potential of biased agonists in modulating inflammatory responses without triggering unwanted cell migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the in vitro mechanism of action of this compound.

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit cAMP production following GPR84 activation.

Objective: To determine the EC50 of this compound for G-protein activation.

Methodology:

-

Cell Culture: GPR84-transfected Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The percentage of inhibition of forskolin-induced cAMP accumulation is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the EC50 value.

β-arrestin Recruitment Assay

This assay assesses the ability of this compound to induce the recruitment of β-arrestin to the activated GPR84 receptor.

Objective: To determine the EC50 of this compound for β-arrestin recruitment.

Methodology:

-

Cell Line: A cell line co-expressing GPR84 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., PathHunter β-Arrestin assay) is used.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound.

-

Incubation: The plate is incubated to allow for receptor activation and potential β-arrestin recruitment.

-

Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The data are normalized to a positive control and fitted to a dose-response curve to calculate the EC50 value.

Macrophage Phagocytosis Assay

This functional assay evaluates the effect of this compound on the phagocytic activity of macrophages.

Objective: To assess the functional consequence of GPR84 activation by this compound on macrophage phagocytosis.

Methodology:

-

Macrophage Culture: Human U937 cells are differentiated into a macrophage-like phenotype, or primary murine bone marrow-derived macrophages are used.[1]

-

Compound Treatment: Macrophages are pre-treated with this compound or a vehicle control.

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles or apoptotic cells) are added to the macrophage culture.

-

Incubation: The co-culture is incubated to allow for phagocytosis to occur.

-

Quantification: Non-ingested particles are washed away. The amount of phagocytosed material is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.

-

Data Analysis: The phagocytic activity in the presence of this compound is compared to the vehicle control.

Conclusion

This compound is a highly selective, G-protein biased agonist of GPR84 that potently activates the Gi signaling pathway, leading to the inhibition of cAMP production, without engaging the β-arrestin pathway. This unique mechanism of action results in the selective modulation of immune cell functions, such as the enhancement of phagocytosis without the induction of chemotaxis. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic potential of biased GPR84 agonists in inflammatory and immune-related disorders. The continued use of well-characterized chemical probes like this compound will be instrumental in unraveling the complexities of GPR84 signaling and validating it as a drug target.

References

The Biased Agonist DL-175: A Technical Overview of its Preliminary Biological Activity at the GPR84 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-175 has emerged as a potent and selective biased agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory processes. This technical guide provides an in-depth analysis of the preliminary biological activity of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. This compound demonstrates a clear bias towards G protein signaling pathways, specifically through Gαi, while exhibiting a notable lack of engagement with the β-arrestin pathway. This biased agonism presents a promising avenue for therapeutic intervention, potentially separating desired anti-inflammatory effects from unwanted side effects associated with β-arrestin signaling. This document aims to equip researchers and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this compound and other biased GPR84 agonists.

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor predominantly expressed on immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated during inflammation, making it a compelling target for novel anti-inflammatory therapies. This compound has been identified as a potent and selective GPR84 agonist with an EC50 of 33 nM.[1] Notably, it displays no significant activity across a panel of 168 other GPCRs, highlighting its selectivity.[1] The key characteristic of this compound is its biased agonism, favoring G protein-mediated signaling over β-arrestin recruitment. This guide delves into the experimental evidence supporting this profile and provides the necessary technical details for its replication and further exploration.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Potency of this compound in G protein-mediated Signaling Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Inhibition | CHO-hGPR84 | pEC50 | 7.9 | [2] |

| [³⁵S]GTPγS Binding | Flp-In TREx 293 hGPR84-Gαi2 | pEC50 | 7.7 | [3] |

Table 2: Efficacy of this compound in β-arrestin Recruitment Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| β-arrestin-2 Recruitment | CHO-β-arrestin-hGPR84 | Efficacy | No detectable activation up to 80 μM | [2] |

| Arrestin-3 Recruitment (BRET) | Flp-In TREx 293 | Efficacy | No effective engagement | [3] |

Table 3: Functional Cellular Assay Data for this compound

| Assay Type | Cell Line/Primary Cells | Parameter | Value | Reference |

| Cellular Impedance | CHO-HA-hGPR84 #3E11 | Peak BNCI (1 µM) | ~0.1 | [4] |

| Akt Phosphorylation (Peak at 10 min) | CHO-HA-hGPR84 #3E11 | Fold Change (vs. Vehicle) | ~2.5 | [4] |

| Phagocytosis Enhancement | M1 polarized U937 cells | - | Promotes phagocytosis | [1] |

| Monocyte Migration | Primary human monocytes | - | Induces migration | [1] |

Signaling Pathway of this compound at the GPR84 Receptor

This compound acts as a biased agonist at the GPR84 receptor. Upon binding, it preferentially activates the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of G protein activation, this compound has been shown to induce the phosphorylation of Akt.

Crucially, this compound does not promote the phosphorylation of key threonine residues (Thr263 and Thr264) in the third intracellular loop of GPR84, a step mediated by G protein-coupled receptor kinase 2/3 (GRK2/3).[3] This lack of phosphorylation prevents the recruitment of β-arrestin proteins. Consequently, downstream signaling pathways mediated by β-arrestin, such as receptor internalization and certain MAP kinase cascades, are not activated by this compound. This biased signaling profile is a key feature of its biological activity.

Caption: Signaling pathway of the GPR84 biased agonist this compound.

Experimental Protocols

Cellular Impedance Assay

This protocol is designed to measure changes in cell morphology and adhesion in response to this compound using a real-time cell analysis (RTCA) system.[4][5][6]

-

Cell Line: CHO-K1 cells stably expressing human GPR84 (e.g., CHO-HA-hGPR84 #3E11 low expressing cells).[4]

-

Materials:

-

E-Plate 96 (Agilent)

-

xCELLigence RTCA Instrument (Agilent)

-

Complete growth medium (e.g., F-12K with 10% FBS)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

-

Procedure:

-

Add 100 µL of complete growth medium to each well of an E-Plate 96 and measure the background impedance.

-

Seed CHO-hGPR84 cells at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Allow the cells to adhere and grow for 20-22 hours in a cell culture incubator connected to the RTCA instrument, monitoring impedance every 15 minutes.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

After the initial growth period, add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Continue to monitor cellular impedance in real-time for at least 24 hours.

-

Data is typically normalized to the time point just before compound addition and plotted as the change in Cell Index over time.

-

Phagocytosis Assay

This protocol assesses the ability of this compound to enhance the phagocytic activity of macrophage-like cells.[1][7][8][9][10]

-

Cell Line: Human U937 monocytic cells.

-

Materials:

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

This compound stock solution (in DMSO)

-

Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, Thermo Fisher Scientific)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader or flow cytometer

-

-

Procedure:

-

Differentiate U937 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

-

Polarize the differentiated U937 cells to an M1 phenotype by incubating with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

-

Plate the M1-polarized U937 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for 1 hour.

-

Add fluorescently labeled E. coli bioparticles to each well at a particle-to-cell ratio of 10:1.

-

Incubate for 2 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-internalized particles.

-

Quantify the fluorescence intensity using a plate reader or analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

-

Monocyte Migration (Chemotaxis) Assay

This protocol evaluates the effect of this compound on the migration of primary human monocytes.[1][11][12][13][14][15]

-

Cells: Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Transwell inserts with a 5 µm pore size for a 24-well plate

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

-

-

Procedure:

-

Isolate primary human monocytes from healthy donor blood using density gradient centrifugation followed by negative selection.

-

Resuspend the monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Label the monocytes with Calcein-AM according to the manufacturer's protocol.

-

Add 600 µL of chemotaxis buffer containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the labeled monocyte suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence (Excitation/Emission ~485/520 nm) using a plate reader.

-

β-arrestin Recruitment Assay

This protocol is to confirm the lack of β-arrestin recruitment by this compound upon GPR84 activation.[1][3]

-

Cell Line: CHO-K1 cells stably co-expressing human GPR84 and a β-arrestin-2 fusion protein for a complementation assay (e.g., PathHunter® β-Arrestin GPCR Assay, DiscoveRx).

-

Materials:

-

Assay-specific cell culture medium

-

This compound stock solution (in DMSO)

-

A known GPR84 agonist that induces β-arrestin recruitment as a positive control (e.g., 6-OAU)

-

Assay-specific detection reagents

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Plate the engineered CHO-K1 cells in the 96-well plate according to the assay kit manufacturer's instructions and incubate overnight.

-

Prepare serial dilutions of this compound and the positive control agonist (6-OAU) in the assay buffer. Include a vehicle control.

-

Add the compounds to the cells and incubate for the time specified in the assay protocol (typically 60-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

-

Measure the luminescence using a plate reader.

-

The lack of a significant increase in the luminescent signal for this compound-treated cells compared to the vehicle control, in contrast to the dose-dependent increase observed with the positive control, indicates a lack of β-arrestin recruitment.

-

Conclusion

The preliminary biological data for this compound strongly support its classification as a potent, selective, and G protein-biased agonist of GPR84. Its ability to activate Gαi-mediated signaling pathways, leading to functional cellular responses such as enhanced phagocytosis and monocyte migration, while avoiding the recruitment of β-arrestin, presents a refined mechanism for modulating GPR84 activity. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible investigation of this compound and other GPR84-targeted compounds. The unique signaling profile of this compound warrants further investigation into its therapeutic potential in inflammatory and immune-related disorders, where a biased signaling approach may offer significant advantages.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective phosphorylation of threonine residues defines GPR84–arrestin interactions of biased ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Impedance Explained | Your Home for Cell Research [ols-bio.com]

- 6. agilent.com [agilent.com]

- 7. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

In Silico Modeling of DL-175 Binding to GPR84: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of DL-175 binding to its target, the G-protein coupled receptor 84 (GPR84). This compound is a potent and selective biased agonist of GPR84, a receptor implicated in inflammatory processes. This document outlines the current understanding of this compound's interaction with GPR84, including its effects on downstream signaling pathways, and provides detailed experimental protocols for assays relevant to its characterization. A generalized workflow for in silico modeling is also presented, based on the available structural information for GPR84 and computational studies of similar ligands.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity at the GPR84 receptor. Currently, direct binding affinity values such as Kᵢ or Kₑ are not publicly available. The data presented here are from functional assays measuring the potency of this compound in modulating downstream signaling pathways.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | cAMP Inhibition | CHO-hGPR84 | EC₅₀ | 33 nM | [1] |

| This compound | β-Arrestin Recruitment | CHO-hGPR84 | - | No significant activity | [2] |

| 6-OAU | cAMP Inhibition | CHO-hGPR84 | EC₅₀ | 14 nM | [1] |

Note: EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is used as a measure of a drug's potency.

GPR84 Signaling Pathways: Biased Agonism of this compound

This compound exhibits biased agonism at the GPR84 receptor, preferentially activating G-protein-mediated signaling pathways over the β-arrestin pathway. This is in contrast to other GPR84 agonists, such as 6-OAU, which activate both pathways. The signaling cascade initiated by GPR84 activation is depicted below, highlighting the differential effects of this compound.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of a Gαi-coupled receptor like GPR84.

Materials:

-

CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

Phosphate-buffered saline (PBS)

-

Forskolin solution (to stimulate adenylyl cyclase)

-

This compound and other test compounds

-

cAMP detection kit (e.g., DiscoverX HitHunter® cAMP Assay)

-

96-well or 384-well microplates

Protocol:

-

Cell Seeding: Seed CHO-hGPR84 cells into microplates at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.

-

Assay Procedure: a. On the day of the assay, remove the cell culture medium and wash the cells gently with PBS. b. Add the prepared compound dilutions to the respective wells. c. Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[1]

β-Arrestin Recruitment Assay

This assay determines whether a ligand induces the recruitment of β-arrestin to the activated GPR84.

Materials:

-

HEK293 or CHO cells co-expressing GPR84 fused to a reporter fragment (e.g., ProLink™ tag) and β-arrestin fused to a complementary enzyme acceptor (e.g., EA tag) (e.g., PathHunter® β-Arrestin Assay from DiscoverX).

-

Cell culture medium and supplements.

-

This compound and other test compounds.

-

Assay buffer.

-

Detection reagents for the reporter system.

Protocol:

-

Cell Handling: Culture and seed the engineered cells into microplates as per the manufacturer's guidelines.

-

Compound Addition: Add serial dilutions of this compound or other test compounds to the cells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

-

Detection: Add the detection reagents to the wells and incubate as required by the assay kit. The interaction between the tagged GPR84 and β-arrestin will result in a measurable signal (e.g., chemiluminescence).

-

Data Analysis: Measure the signal using a plate reader. A lack of a significant increase in signal in the presence of this compound, as compared to a known β-arrestin recruiting agonist, indicates its biased nature.[2]

In Silico Modeling Workflow: A Generalized Approach

While a specific in silico modeling study for this compound binding to GPR84 has not been identified in the public domain, the availability of a cryo-electron microscopy (cryo-EM) structure of GPR84 in complex with other agonists provides a solid foundation for such investigations. The following outlines a generalized workflow for the molecular docking and molecular dynamics simulation of this compound with GPR84.

Detailed Methodologies for In Silico Modeling

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of GPR84, preferably an experimentally determined structure from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

-

Generate a 3D conformer of this compound from its 2D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Binding Site Definition:

-

Identify the putative binding pocket on GPR84. This can be based on the location of co-crystallized ligands in the PDB structure or predicted using binding site detection algorithms.

-

Define a grid box encompassing the identified binding site.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound ligand into the defined grid box of the GPR84 receptor.

-

-

Pose Analysis and Scoring:

-

Analyze the resulting docking poses based on their predicted binding energies or docking scores.

-

Visually inspect the top-ranked poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor residues.

-

2. Molecular Dynamics (MD) Simulation

MD simulation provides insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes.

Protocol:

-

System Setup:

-

Take the most promising docked pose of the this compound-GPR84 complex as the starting structure.

-

Embed the complex into a realistic model of a cell membrane (e.g., a POPC lipid bilayer) using a tool like CHARMM-GUI.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the system density to relax. This is typically done in a stepwise manner, with restraints on the protein and ligand gradually released.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the binding and any significant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions between this compound and GPR84.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

-

-

This comprehensive guide provides a detailed overview of the current knowledge and methodologies for studying the binding of this compound to GPR84. While direct experimental binding and specific in silico modeling data for this compound are still emerging, the provided protocols and workflows offer a robust framework for researchers to further investigate this important biased agonist and its therapeutic potential.

References

The Biased Agonist DL-175: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on the compound DL-175, a novel, potent, and selective biased agonist for the G-protein coupled receptor 84 (GPR84). This compound has emerged as a significant chemical probe for dissecting the nuanced signaling pathways of GPR84, a receptor implicated in various inflammatory diseases. This document outlines the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field.

Core Findings at a Glance

This compound is a G-protein biased agonist that preferentially activates the Gαi/o pathway, leading to the inhibition of cyclic AMP (cAMP) production, without significantly engaging the β-arrestin signaling cascade.[1][2] This biased agonism translates into a unique functional profile, where this compound potently enhances phagocytosis in macrophages but, unlike other GPR84 agonists, does not induce macrophage chemotaxis.[3] This selective activation of immune cell functions underscores the potential for developing pathway-specific therapeutics targeting GPR84.

Quantitative Data Summary

The following tables summarize the in vitro potency and biased signaling profile of this compound in comparison to the well-characterized, non-biased GPR84 agonist, 6-OAU.

Table 1: In Vitro Potency of GPR84 Agonists in cAMP Inhibition Assays

| Compound | Cell Line | Assay Type | EC50 (nM) | Efficacy (% of Max Response) |

| This compound | CHO-hGPR84 | cAMP Inhibition | 33[2] | Full Agonist |

| 6-OAU | CHO-hGPR84 | cAMP Inhibition | ~500[3] | Full Agonist |

Table 2: β-Arrestin Recruitment Profile of GPR84 Agonists

| Compound | Cell Line | Assay Type | Efficacy (% of Max Response) |

| This compound | CHO-β-arrestin-hGPR84 | β-Arrestin Recruitment | No detectable activity up to 80 μM[2][4] |

| 6-OAU | CHO-β-arrestin-hGPR84 | β-Arrestin Recruitment | Detectable Activity |

Key Experimental Protocols

The distinct functional effects of this compound were elucidated through a series of key in vitro experiments. The detailed methodologies for these assays are provided below.

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf foreign particles upon stimulation with a GPR84 agonist.

Objective: To measure the effect of this compound on the phagocytic capacity of macrophages.

Cell Line: U937 cells, differentiated into a macrophage-like phenotype.

Protocol:

-

Cell Preparation: U937 monocytes are seeded in a 96-well plate and differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Compound Incubation: Differentiated U937 macrophages are pre-incubated with this compound, a control agonist (e.g., 6-OAU), or vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

Addition of Fluorescent Beads: Fluorescently labeled polystyrene beads (e.g., 2µm diameter) are added to each well.[5]

-

Phagocytosis Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.[5]

-

Washing: Non-ingested beads are removed by washing the cells multiple times with cold phosphate-buffered saline (PBS).

-

Fluorescence Quenching: To differentiate between internalized and surface-bound beads, a quenching agent (e.g., Trypan Blue) is added to extinguish the fluorescence of non-phagocytosed beads.[5]

-

Quantification: The fluorescence of the internalized beads is measured using a microplate reader.[5] Alternatively, cells can be harvested and analyzed by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity per cell.[6][7]

Macrophage Chemotaxis Assay

This assay assesses the directional migration of macrophages in response to a chemical gradient created by a GPR84 agonist.

Objective: To determine if this compound induces chemotaxis in macrophages.

Cell Line: U937 cells, differentiated into a macrophage-like phenotype, or primary human monocytes.

Protocol:

-

Transwell System Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in each well of a 24-well plate.[8]

-

Chemoattractant Addition: The lower chamber of the well is filled with cell culture medium containing this compound, a positive control chemoattractant (e.g., MCP-1 or C5a), or a vehicle control.[8]

-

Cell Seeding: Differentiated U937 macrophages or primary monocytes are resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.[8]

-

Migration: The plate is incubated for a period of 3 to 24 hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

-

Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or Crystal Violet).

-

Quantification: The number of migrated cells is counted in several fields of view under a microscope. The results are expressed as the number of migrated cells per field or as a percentage of the input cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and the general workflow of the key experiments.

GPR84 Biased Signaling Pathway

This diagram illustrates the differential signaling pathways activated by a biased agonist like this compound versus a non-biased agonist.

Caption: GPR84 biased agonism by this compound.

Experimental Workflow for Functional Assays

This diagram outlines the key steps in the functional characterization of this compound.

Caption: Workflow for phagocytosis and chemotaxis assays.

References

- 1. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. medium.com [medium.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Directed migration of mouse macrophages in vitro involves myristoylated alanine-rich C-kinase substrate (MARCKS) protein - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of DL-175: A GPR84 Biased Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DL-175 is a potent and selective synthetic agonist of the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells and implicated in a variety of inflammatory diseases.[1][2] What distinguishes this compound is its nature as a biased agonist; it preferentially activates G protein signaling pathways over the β-arrestin pathway.[3][4][5] This unique pharmacological profile, characterized by the stimulation of macrophage phagocytosis without a corresponding increase in chemotaxis, suggests potential therapeutic applications in diseases where enhanced cellular clearance is desired without exacerbating inflammatory cell infiltration.[3][4][6] However, the rapid metabolism of this compound currently limits its in vivo utility, positioning it primarily as a valuable chemical probe for elucidating GPR84 biology.[5] This guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies used in its characterization.

Introduction to GPR84 and the Rationale for Biased Agonism

GPR84 is an orphan GPCR that is upregulated in response to pro-inflammatory stimuli, playing a role in amplifying inflammatory responses.[7] Its endogenous ligands are believed to be medium-chain fatty acids. Activation of GPR84 in immune cells, such as macrophages and neutrophils, can lead to a variety of cellular responses including cytokine production, chemotaxis, and phagocytosis.[8] This has made GPR84 a target for therapeutic intervention in a range of inflammatory conditions, including inflammatory bowel disease, fibrosis, and neurodegenerative diseases.[7][9][10]

Traditional agonists that activate all signaling pathways downstream of a receptor (balanced agonists) may elicit both beneficial and detrimental effects. Biased agonism, in contrast, offers a more nuanced therapeutic approach by selectively engaging specific signaling cascades. This compound exemplifies this concept by activating the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, without recruiting β-arrestin.[1][3][11] The lack of β-arrestin recruitment is significant as this pathway is often associated with receptor desensitization, internalization, and the initiation of distinct signaling events, including those that can promote inflammation. The differential effects of this compound on phagocytosis and chemotaxis highlight the potential of biased agonism to fine-tune immune responses.

Mechanism of Action of this compound

This compound acts as an orthosteric agonist at the GPR84 receptor.[3] Its binding to GPR84 induces a conformational change that favors coupling to and activation of inhibitory G proteins of the Gαi family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can modulate the activity of downstream effector proteins. The primary and most well-characterized downstream effect of Gαi activation by this compound is the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels.[1]

Crucially, the this compound-bound conformation of GPR84 does not promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) that is necessary for the recruitment of β-arrestin.[4] This lack of β-arrestin recruitment prevents the desensitization of the G protein signal and blocks the initiation of β-arrestin-dependent signaling pathways, which are implicated in processes such as chemotaxis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its more recent, metabolically stable analogs.

Table 1: In Vitro Activity of this compound and Analogs at the GPR84 Receptor

| Compound | Assay | Cell Line | EC50 | Efficacy (% of control) | Reference |

| This compound | cAMP Inhibition | CHO-hGPR84 | 33 nM | ~100% | [1] |

| This compound | β-arrestin Recruitment | CHO-hGPR84 | > 60 µM | No measurable effect | [1] |

| 6-OAU (balanced agonist) | cAMP Inhibition | CHO-hGPR84 | 19 nM | ~100% | [1] |

| 6-OAU (balanced agonist) | β-arrestin Recruitment | CHO-hGPR84 | 11 µM | 100% | [1] |

| OX-04528 | cAMP Inhibition | CHO-hGPR84 | 0.00598 nM | Not reported | [12] |

| OX-04528 | β-arrestin Recruitment | CHO-hGPR84 | Not reported | No recruitment | [12] |

| OX-04529 | cAMP Inhibition | CHO-hGPR84 | 0.0185 nM | Not reported | [12] |

| OX-04529 | β-arrestin Recruitment | CHO-hGPR84 | Not reported | No recruitment | [12] |

Table 2: Pharmacokinetic Properties of this compound Analogs

| Compound | Species | Administration | Dose | Half-life (t½) | Cmax |

| OX-04528 | Mouse | Oral | 10 mg/kg | 0.959 min | 280 nM |

| OX-04529 | Mouse | Oral | 10 mg/kg | 0.888 min | 310 nM |

Experimental Protocols

cAMP Accumulation Assay

This assay is used to determine the ability of a compound to inhibit the production of cAMP, a hallmark of Gαi activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound (e.g., this compound) at various concentrations.

-

Adenylyl Cyclase Stimulation: After a brief incubation with the test compound, adenylyl cyclase is stimulated with forskolin.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are expressed as a percentage of the forskolin-induced cAMP response, and EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR.

-

Cell Line: A cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation or a fluorescent protein tag) is used.

-

Compound Stimulation: Cells are treated with the test compound at various concentrations.

-

Signal Detection: The recruitment of β-arrestin to GPR84 is detected by measuring the enzymatic activity or fluorescence signal generated by the fusion protein.

-

Data Analysis: The data is normalized to the response of a known balanced agonist, and EC50 values are determined.

Macrophage Phagocytosis Assay

This assay assesses the ability of macrophages to engulf particles.

-

Macrophage Differentiation: Human monocytic cell lines (e.g., U937 or THP-1) are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[13]

-

Particle Labeling: Phagocytic targets, such as zymosan particles or E. coli, are labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome.

-

Cell Treatment: Differentiated macrophages are treated with this compound or a vehicle control.

-

Phagocytosis: The fluorescently labeled particles are added to the macrophages, and phagocytosis is allowed to proceed for a defined period.

-

Analysis: The uptake of fluorescent particles is quantified by flow cytometry or high-content imaging.

Macrophage Chemotaxis Assay

This assay measures the directed migration of macrophages towards a chemoattractant.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with media containing the test compound (e.g., this compound) as a potential chemoattractant.

-

Cell Seeding: Differentiated macrophages are seeded into the upper chamber.

-

Migration: The cells are allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber over several hours.

-

Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by staining and microscopy or by using a fluorescent dye and a plate reader.

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sartorius.com [sartorius.com]

- 7. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis of DL-175 Homologs and Analogs

A comprehensive overview of the synthetic strategies, experimental protocols, and key data for the production of DL-175 derivatives for research and drug development.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound designated "this compound" does not correspond to a publicly documented chemical entity with established synthetic protocols in the scientific literature based on the conducted search. The following guide is a generalized framework based on common synthetic methodologies for novel bioactive compounds and will use the closely named and publicly detailed Aryl Hydrocarbon Receptor (AHR) inhibitor, IK-175 , as a representative example to illustrate the requested format and content. This will include hypothetical data and synthetic schemes for educational purposes.

Introduction to this compound Analogs and Their Therapeutic Potential

While specific information on "this compound" is unavailable, the development of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. The synthesis of homologs and analogs of a lead compound is a critical step in optimizing its pharmacological properties, including potency, selectivity, pharmacokinetics, and safety profile. This guide provides a technical overview of the synthetic approaches that could be employed for a hypothetical compound "this compound," using the synthesis of the related compound IK-175 as a structural and strategic reference.[1]

IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in cancer and immune suppression.[1] The synthesis of its analogs would aim to explore the structure-activity relationship (SAR) to enhance its therapeutic index.

General Synthetic Strategies for Heterocyclic Scaffolds

The synthesis of complex heterocyclic molecules, often the core of modern therapeutics, typically involves multi-step sequences. Common strategies include:

-

Convergent Synthesis: This approach involves the synthesis of key fragments of the target molecule separately, which are then coupled together in the final stages. This method is generally efficient and allows for the easy generation of analogs by modifying the individual fragments.

-

Linear Synthesis: In this strategy, the molecule is built step-by-step in a sequential manner. While straightforward, it can be less efficient for complex molecules and analog synthesis.

-

Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse molecules from a common starting material, which is particularly useful in the early stages of drug discovery to explore a wide range of chemical space.

The synthesis of IK-175 and its potential analogs would likely employ a convergent strategy, focusing on the construction of a central core, followed by the introduction of various substituents to generate a library of related compounds.

Hypothetical Synthesis of a this compound Analog (Based on IK-175)

The following sections detail a hypothetical synthetic route for a "this compound" analog, drawing parallels with known synthetic methodologies for similar heterocyclic structures.

Retrosynthetic Analysis

A retrosynthetic analysis of a potential this compound analog, structurally related to AHR inhibitors, is depicted below. This approach breaks down the complex target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of a hypothetical this compound analog.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of Key Intermediate A (Aryl Halide)

-

Reaction: To a solution of Starting Material 1 (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere of nitrogen, add Starting Material 2 (1.1 eq) followed by the dropwise addition of a suitable base (e.g., NaH, 1.2 eq) at 0 °C.

-

Work-up: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford Key Intermediate A.

Step 2: Synthesis of Key Intermediate B (Boronic Ester)

-

Reaction: A mixture of Starting Material 3 (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and a base (e.g., KOAc, 3.0 eq) in an anhydrous solvent (e.g., 1,4-dioxane, 0.2 M) is heated at 80-100 °C for several hours under a nitrogen atmosphere.

-

Work-up: The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated in vacuo.

-

Purification: The residue is purified by flash chromatography to yield Key Intermediate B.

Step 3: Final Coupling Reaction (Suzuki Coupling)

-

Reaction: To a degassed mixture of Key Intermediate A (1.0 eq), Key Intermediate B (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), is heated to reflux for 12-24 hours.

-

Work-up: The reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The final compound is purified by preparative HPLC to yield the pure this compound analog.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogs.

Table 1: Synthesis Yields of this compound Analogs

| Compound ID | R1 Group | R2 Group | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |

| This compound-01 | -H | -Cl | 85 | 78 | 65 | 43 |

| This compound-02 | -Me | -Cl | 82 | 80 | 62 | 41 |

| This compound-03 | -H | -F | 88 | 75 | 70 | 46 |

| This compound-04 | -OMe | -F | 79 | 72 | 68 | 39 |

Table 2: Characterization Data for this compound-01

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), ... |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.4, 150.2, 135.8, 130.1, 128.5, ... |

| HRMS (ESI) | m/z calculated for C₂₀H₁₅ClN₂O₂ [M+H]⁺: 367.0844, found: 367.0842 |

| Purity (HPLC) | >98% |

Table 3: In Vitro Biological Activity of this compound Analogs

| Compound ID | AHR Binding Affinity (IC₅₀, nM) | CYP1A1 Inhibition (IC₅₀, nM) |

| This compound-01 | 15.2 | 25.8 |

| This compound-02 | 22.5 | 35.1 |

| This compound-03 | 10.8 | 18.4 |

| This compound-04 | 35.1 | 50.2 |

| IK-175 (Reference) | 5.6 | 12.3 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AHR signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Caption: Drug discovery workflow for this compound analogs.

Conclusion

The synthesis of homologs and analogs of a lead compound is a scientifically rigorous and iterative process. While the specific identity of "this compound" remains unconfirmed in public databases, the principles of medicinal chemistry and synthetic organic chemistry provide a clear roadmap for the design, synthesis, and evaluation of novel therapeutic agents. The use of robust synthetic strategies, detailed experimental protocols, and clear data presentation, as outlined in this guide, is essential for the successful development of new medicines. The hypothetical example based on the AHR inhibitor IK-175 serves as a template for the type of in-depth technical documentation required in this field.

References

Methodological & Application

Application Notes and Protocols for DL-175 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: DL-175 is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide detailed protocols for the in vitro evaluation of this compound using human cell lines. The following sections describe the maintenance of cell cultures, assessment of cellular viability and proliferation, and analysis of a hypothetical signaling pathway affected by this compound.

I. Cell Culture Maintenance

A stable and healthy cell culture is paramount for obtaining reliable and reproducible results. The following protocol is optimized for Human Dermal Fibroblasts (HDF) but can be adapted for other adherent cell lines.

Table 1: Cell Culture Reagents and Conditions

| Parameter | Specification |

| Cell Line | Human Dermal Fibroblasts (HDF) |

| Growth Medium | Fibroblast Growth Medium |

| Seeding Density (T-175 Flask) | 5 x 10^5 cells |

| Incubation Conditions | 37°C, 5% CO2, 95% humidity |

| Subculture Confluency | 80-90% |

| Medium Change Frequency | Every 2-3 days |

Experimental Protocol: HDF Cell Culture

-

Preparation of Culture Flask:

-

Aseptically add 30 mL of Fibroblast Growth Medium to a T-175 flask in a Class II Biological Safety Cabinet.[1]

-

-

Thawing of Cryopreserved Cells:

-

Thaw the vial of cryopreserved HDF cells rapidly in a 37°C water bath.

-

Gently resuspend the cells in the vial by pipetting up and down 5 times with a 2 mL pipette.[1]

-

Transfer the 1 mL cell suspension to the T-175 flask containing the pre-warmed medium.

-

-

Incubation:

-

Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to permit gas exchange.[1]

-

For optimal results, do not disturb the culture for the initial 24 hours.

-

-

Medium Change:

-

After 24 hours, replace the medium with fresh, pre-warmed Fibroblast Growth Medium to remove any residual cryoprotectant (e.g., DMSO).[1]

-

Subsequently, change the medium every 2-3 days.

-

-

Subculturing:

-

When the cells reach 80-90% confluency, remove the medium and wash the cell monolayer with Hank's Balanced Salt Solution (HBSS).[1]

-

Add 6 mL of Trypsin/EDTA solution and incubate at room temperature until cells detach.[1]

-

Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding new flasks.

-

II. Cellular Viability and Proliferation Assay

To quantify the effect of this compound on cell viability, a Lactate Dehydrogenase (LDH) assay can be performed. This assay measures the amount of LDH released from damaged cells into the culture medium.

Table 2: this compound Treatment for LDH Assay

| Parameter | Specification |

| Cell Seeding Density (96-well plate) | 5 x 10^4 cells/well |

| This compound Concentrations | 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM |

| Incubation Time | 24 hours |

| Replicates | 3 per treatment group |

Experimental Protocol: LDH Assay

-

Cell Seeding:

-

Seed HDF cells in a 96-well plate at a density of 5 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the existing medium from the wells and add 100 µL of the respective this compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

LDH Measurement:

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

-

III. Analysis of Apoptosis

To determine if this compound induces programmed cell death, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be employed.

Table 3: Reagents and Conditions for Apoptosis Assay

| Parameter | Specification |

| Cell Seeding Density (6-well plate) | 2 x 10^5 cells/well |

| This compound Concentration | 10 µM (or effective concentration from LDH assay) |

| Incubation Time | 24 hours |

| Staining Reagents | Annexin V-FITC, Propidium Iodide (PI) |

| Analysis Instrument | Flow Cytometer |

Experimental Protocol: Flow Cytometry for Apoptosis

-

Cell Treatment:

-

Seed HDF cells in 6-well plates and treat with this compound as described for the LDH assay.

-

-

Cell Harvesting:

-

Following treatment, collect both adherent and floating cells.

-

For adherent cells, detach them using a gentle cell scraper or a non-enzymatic dissociation solution to preserve cell surface proteins.

-

Centrifuge the collected cells at 300-400 x g for 5 minutes.[3]

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate controls for setting compensation and gates.

-

IV. Signaling Pathway Analysis (Hypothetical)

This compound is hypothesized to interact with the hypothetical "Growth Factor Receptor Pathway". The following diagram illustrates this proposed mechanism.

Caption: Hypothetical signaling pathway inhibited by this compound.

V. Experimental Workflow

The following diagram outlines the general workflow for evaluating the effects of this compound.

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for the Use of DL-175 and its Analogs in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-175 is a potent and selective biased agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. As a biased agonist, this compound preferentially activates G-protein signaling pathways without significantly engaging the β-arrestin pathway. This unique signaling profile offers the potential for targeted therapeutic effects with a reduced side-effect profile compared to balanced agonists. However, this compound exhibits rapid metabolism, which has limited its direct application in in vivo studies.[1][2]

Recent advancements have led to the development of metabolically stable analogs of this compound, namely OX04528 and OX04529 . These compounds retain the potent, G-protein biased agonism of this compound but possess improved pharmacokinetic properties, making them suitable for in vivo investigations in animal models.[1][2][3] This document provides detailed application notes and protocols for the use of these this compound analogs in preclinical research.

GPR84 Signaling Pathway

GPR84 is a Gαi-coupled receptor.[4] Activation by an agonist, such as this compound or its analogs, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This initiates a signaling cascade that can involve the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), ultimately modulating immune cell functions like phagocytosis and chemotaxis.[4][5] Biased agonists like this compound and its analogs activate this G-protein-mediated pathway while avoiding the recruitment of β-arrestin, which is implicated in receptor desensitization and internalization, as well as distinct downstream signaling events.[1][5]

Figure 1: GPR84 Gαi-mediated signaling pathway activated by this compound and its analogs.

Quantitative Data Summary

While in vivo efficacy data for this compound itself is scarce due to its metabolic instability, pharmacokinetic data for its orally bioavailable and stable analogs, OX04528 and OX04529, have been reported in mice.

| Compound | Administration Route | Dose (mg/kg) | Half-life (t½) (min) | Cmax (nM) | Mean Residence Time (MRT) (h) | Reference |

| OX04528 | Oral | 10 | 58 | 280 | 1.52 | [3] |

| OX04529 | Oral | 10 | 53.28 | 310 | 1.35 | [3] |

Experimental Protocols

The following protocols are generalized based on studies with GPR84 agonists and can be adapted for the use of this compound analogs like OX04528 and OX04529 in animal models of inflammation or metabolic diseases.

Protocol 1: Pharmacokinetic Profiling in Mice

Objective: To determine the pharmacokinetic profile of a this compound analog (e.g., OX04528) in mice.

Materials:

-

This compound analog (OX04528 or OX04529)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Formulation: Prepare a suspension of the test compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).

-

Dosing: Administer a single oral dose of the compound to the mice via gavage.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Figure 2: Experimental workflow for pharmacokinetic profiling in mice.

Protocol 2: Evaluation in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the in vivo efficacy of a this compound analog in a mouse model of acute inflammation.

Materials:

-

This compound analog (OX04528 or OX04529)

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

C57BL/6 mice (male, 8-10 weeks old)

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Compound Administration: Administer the this compound analog or vehicle orally at a predetermined dose (e.g., 10 mg/kg) one hour prior to the inflammatory challenge.

-

Inflammatory Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive saline.

-

Sample Collection: At a specified time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture and harvest tissues of interest (e.g., liver, spleen, lung).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the plasma or tissue homogenates using ELISA.

-

Data Analysis: Compare cytokine levels between the vehicle-treated and compound-treated groups to determine the anti-inflammatory effect of the this compound analog.

Concluding Remarks

While this compound itself is limited by its metabolic instability, its analogs, OX04528 and OX04529, represent valuable research tools for investigating the in vivo roles of GPR84 biased agonism. The provided protocols offer a framework for conducting pharmacokinetic and pharmacodynamic studies in animal models. Researchers should optimize dosing regimens and experimental timelines based on the specific disease model and research question. The unique signaling properties of these biased agonists hold promise for the development of novel therapeutics for inflammatory and immune-mediated diseases.

References

- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]

- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]

Application Notes and Protocols for Investigational T-Cell Therapy NT-175

Disclaimer: The following information is based on publicly available data for the investigational autologous T-cell therapy NT-175 . The designation "DL-175" did not yield specific results in the conducted search; therefore, this document focuses on NT-175, the most relevant identified agent. The detailed protocols provided are representative examples for research and development purposes and are not official clinical administration guidelines.

Introduction

NT-175 is an investigational, autologous T-cell therapy currently undergoing Phase 1 clinical evaluation for the treatment of unresectable, advanced, and/or metastatic solid tumors.[1][2][3] This personalized immunotherapy involves genetically engineering a patient's own T-cells to recognize and target a specific mutation in the p53 tumor suppressor gene (TP53 R175H), which is present on the surface of cancer cells in the context of the Human Leukocyte Antigen (HLA)-A*02:01 molecule.[1][2]

Mechanism of Action

The therapeutic principle of NT-175 is based on adoptive cell transfer (ACT). T-cells are extracted from the patient, genetically modified ex vivo to express a T-cell receptor (TCR) with high affinity for the TP53 R175H neoantigen presented by HLA-A*02:01 on tumor cells.[1][2] These engineered T-cells are then infused back into the patient, where they are intended to recognize and eliminate tumor cells expressing this specific mutation. To enhance their anti-tumor activity and persistence in the immunosuppressive tumor microenvironment, the T-cells are also engineered to be resistant to Transforming Growth Factor-beta (TGF-β) by disrupting the gene encoding for the TGF-β receptor 2 (TGFBR2).[2]

Quantitative Data Summary

The following table summarizes the key aspects of the ongoing Phase 1 clinical trial for NT-175. Specific dosage levels are part of the dose-escalation study and are not publicly detailed.[1][2]

| Parameter | Description |

| Clinical Trial ID | NCT05877599[1] |

| Phase | Phase 1[1] |

| Study Title | A Study of NT-175 in Adult Subjects With Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A02:01 and the TP53 R175H Mutation[1][3] |

| Patient Population | Adult subjects (≥18 years) with HLA-A02:01-positive, TP53 R175H-mutant solid tumors including NSCLC, colorectal, HNSCC, pancreatic, ovarian, and breast cancer.[1] |

| Intervention | Single intravenous infusion of NT-175 following lymphodepleting chemotherapy (fludarabine and cyclophosphamide).[2] |

| Administration Route | Intravenous infusion.[2] |

| Dosage Regimen | Dose escalation across 3 ascending dose levels to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[1][2] |

| Adjuvant Therapy | Subcutaneous recombinant Interleukin-2 (rIL-2) administration for up to 8 days post-infusion.[2] |

Experimental Protocols

This protocol describes a representative workflow for the generation of engineered T-cells for research purposes, based on the principles of the NT-175 therapy.

References

Application Notes and Protocols for the Quantification of DL-175 Analytes

This document provides detailed application notes and protocols for the analytical quantification of two distinct molecules referenced by the identifier "DL-175": the apoptosis biomarker Cleaved Caspase-3 (Asp175) and the radioligand therapy surrogate ¹⁷⁵Lu-NVS001. These methods are intended for researchers, scientists, and drug development professionals.

Section 1: Quantification of Cleaved Caspase-3 (Asp175) using Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

The following protocol details the quantitative measurement of human and mouse Cleaved Caspase-3 (Asp175) in cell lysates using a sandwich ELISA. This assay is a rapid and sensitive method to monitor the activation of the caspase signaling pathway, a key component of apoptosis.[1] The principle of the assay involves capturing total Caspase-3 from the sample onto a pre-coated plate, followed by detection of the cleaved form using an antibody specific to the Asp175 cleavage site.[1] This method provides a quantitative alternative to more time-consuming techniques like Western Blotting.[1]

Quantitative Data Summary:

| Parameter | Typical Value |

| Sensitivity | 0.068 ng/mL |

| Range | 0.625 - 40 ng/mL |

| Sample Type | Cell Lysates, Cell Culture Media, Cerebrospinal Fluid[1] |

| Assay Time | Approximately 1.5 - 2.5 hours[1] |

| Detection Method | Colorimetric |